2-Chloro-6,7-dimethoxy-3-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-6,7-dimethoxy-3-methylquinoline” is a chemical compound with the molecular formula C12H12ClNO2 . It has a molecular weight of 237.69 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has two functional groups, namely, chloro and methoxy groups, attached to it .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 237.69 .
Scientific Research Applications
Structural Analysis and Drug Development
A study conducted by Rizvi et al. (2008) focused on novel chalcones derived from 2-chloro-6-methylquinoline, which showed that the molecules of certain derivatives adopt slightly twisted conformations from coplanarity and are devoid of classical hydrogen bonds. This structural analysis provides insights into the correlation between molecular structures and intermolecular interactions, crucial for drug development Rizvi et al., 2008.
Synthesis of Quinoline Derivatives
Qu et al. (2006) described the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline, which involved a process starting from vanillin, leading to the final product through various steps including methylation, nitration, oxidation, reduction, cyclization, and chlorination. The synthesis was notable for its mild conditions and suitability for industrial production Qu, 2006.
Antihypoxic Activity
Ukrainets et al. (2014) investigated the synthesis of N-R-amides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. The resulting amides showed significant antihypoxic effects, highlighting their potential as antioxidants and warranting further pharmacological testing Ukrainets et al., 2014.
Cytotoxicity Studies
Lee et al. (2000) synthesized and evaluated the in vitro cytotoxicity of 2-alkylaminosubstituted quinoline derivatives against four human cancer cell lines, contributing valuable data to the field of cancer treatment and drug design Lee et al., 2000.
Structural and Cytotoxicity Analysis
Mansour et al. (2013) performed comprehensive structural studies on a 2-chloro-3-formylpyrido[2,1-a]isoquinoline-1-carbonitrile derivative, using various spectral methods and X-ray crystallography. The study also included cytotoxicity assays against different cancer cell lines, providing a multifaceted view of the compound's properties Mansour et al., 2013.
Scalable Synthesis and Industrial Applications
Zhong and Bulger (2011) reported a practical and scalable synthesis of 2-chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, focusing on aspects like waste disposal and the use of electrophilic halogen sources. This research is significant for its practical applications in industrial settings Zhong & Bulger, 2011.
Antimicrobial Activity
Bawa et al. (2009) synthesized a series of 2-chloroquinoline-containing pyrazoline derivatives and screened them for their antimicrobial activity against various bacterial and fungal strains. The study provides valuable insights into the antimicrobial properties of these compounds Bawa et al., 2009.
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of 2-Chloro-6,7-dimethoxy-3-methylquinoline is currently unknown due to the lack of specific studies . .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . It is also predicted to inhibit CYP1A2 and CYP2C19, enzymes involved in drug metabolism .
Properties
IUPAC Name |
2-chloro-6,7-dimethoxy-3-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-7-4-8-5-10(15-2)11(16-3)6-9(8)14-12(7)13/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKKWBQAXORHHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2N=C1Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.